1-Bromo-4-(1-ethoxyethoxy)butane
Description
1-Bromo-4-(1-ethoxyethoxy)butane is a brominated aliphatic ether with the molecular formula C₈H₁₆BrO₂ (estimated based on structural analogs). It features a four-carbon butane chain substituted with a bromine atom at position 1 and a 1-ethoxyethoxy group (-OCH₂CH₂OCH₂CH₃) at position 4. This compound is primarily utilized as an intermediate in organic synthesis, particularly in alkylation or coupling reactions where the bromine serves as a leaving group. Its ether moiety enhances solubility in polar aprotic solvents, facilitating nucleophilic substitution reactions .
Properties
CAS No. |
56904-94-0 |
|---|---|
Molecular Formula |
C8H17BrO2 |
Molecular Weight |
225.12 g/mol |
IUPAC Name |
1-bromo-4-(1-ethoxyethoxy)butane |
InChI |
InChI=1S/C8H17BrO2/c1-3-10-8(2)11-7-5-4-6-9/h8H,3-7H2,1-2H3 |
InChI Key |
MMNPOZHXFIFEGA-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(C)OCCCCBr |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Bromo-4-(1-ethoxyethoxy)butane can be synthesized through a multi-step process. One common method involves the reaction of 1,4-butanediol with ethyl vinyl ether in the presence of an acid catalyst to form 1-(1-ethoxyethoxy)butane. This intermediate is then reacted with hydrogen bromide (HBr) to produce the final compound, this compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for yield and purity, often involving distillation and purification steps to ensure the final product meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
1-Bromo-4-(1-ethoxyethoxy)butane undergoes several types of chemical reactions, including:
Nucleophilic Substitution Reactions: The bromine atom can be replaced by various nucleophiles, such as hydroxide ions, alkoxide ions, or amines.
Elimination Reactions: Under basic conditions, the compound can undergo elimination to form alkenes.
Oxidation and Reduction Reactions: The ether group can be oxidized or reduced under specific conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH), potassium tert-butoxide (KOtBu), and amines. Reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetone.
Elimination: Strong bases such as sodium ethoxide (NaOEt) or potassium tert-butoxide (KOtBu) are used.
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Major Products
Nucleophilic Substitution: Depending on the nucleophile, products can include alcohols, ethers, or amines.
Elimination: The major product is typically an alkene.
Oxidation: Products can include aldehydes, ketones, or carboxylic acids.
Scientific Research Applications
1-Bromo-4-(1-ethoxyethoxy)butane has various applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the modification of biomolecules for research purposes.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Bromo-4-(1-ethoxyethoxy)butane involves its reactivity as a brominated ether. The bromine atom is a good leaving group, making the compound highly reactive in nucleophilic substitution reactions. The ether group can also participate in various chemical transformations, contributing to the compound’s versatility in synthetic chemistry .
Comparison with Similar Compounds
Structural and Molecular Properties
The table below summarizes key structural and molecular differences between 1-bromo-4-(1-ethoxyethoxy)butane and its analogs:
Key Observations :
- Ether Chain Complexity : The ethoxyethoxy group in the target compound increases molecular weight and polarity compared to simpler ethers like 1-bromo-4-ethoxybutane.
- Steric Effects : Bulky substituents (e.g., tert-butoxy in C₈H₁₇BrO) raise boiling points and hinder nucleophilic substitution due to steric hindrance .
- Aromatic vs. Aliphatic : The benzene analog (C₁₀H₁₃BrO₂) exhibits aromatic stabilization, enabling resonance effects absent in aliphatic analogs .
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